4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol

soluble epoxide hydrolase enzyme inhibition drug discovery

Medicinal chemistry teams optimizing sEH inhibitors face a critical SAR bottleneck: generic 4-arylpiperidin-4-ols lacking the para-trifluoromethoxy group fail to achieve target potency (potency rank: -OCF₃ ≫ -Cl > -F > -H). This compound resolves the problem as the direct precursor to the TPPU class (racemate Ki ~0.06 nM) and a validated low-nanomolar baseline scaffold (Ki 9.9 nM on human sEH). • Supplied at ≥95% purity for reproducible enzymatic and HTS assay development. • Enables rapid N-substitution SAR libraries with the privileged -OCF₃ group pre-installed. • Available for immediate global shipment with full quality documentation.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 871112-40-2
Cat. No. B1502851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol
CAS871112-40-2
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2
InChIKeyQNLHZSOJRVCATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol: sEH Inhibitor Intermediate


4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol (CAS 871112-40-2) is a 4-aryl-4-piperidinol derivative bearing a para-trifluoromethoxy substituent on the phenyl ring. With molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol, it exists as a free base or hydrochloride salt and is supplied at ≥95% purity . The compound is recognized as a versatile synthetic intermediate for constructing potent soluble epoxide hydrolase (sEH) inhibitors, including the widely studied 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) class .

1 Synthetic intermediate for sEH inhibitor chemotypes
2 Provides 4-OCF₃ pharmacophore for TPPU-class acyl-ureas
3 Free base or HCl salt available for flexible chemistry

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol: No Generic Substitute


Structure-activity relationship (SAR) studies across multiple sEH inhibitor chemotypes consistently demonstrate that the para-trifluoromethoxy group provides optimal potency on human sEH and fatty acid amide hydrolase (FAAH) compared to unsubstituted phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs . Replacing the –OCF₃ group with smaller or less lipophilic substituents leads to a substantial loss of inhibitory activity, while substitution with cyclohexyl or adamantyl groups completely abolishes FAAH activity . Therefore, generic 4-arylpiperidin-4-ols lacking the –OCF₃ group cannot serve as direct substitutes in synthesis or evaluation of potent sEH inhibitors. The quantitative evidence below details the specific performance advantages conferred by the 4-trifluoromethoxyphenyl moiety.

4-OCF₃ group is critical for sEH and FAAH potency; unsubstituted or 4‑halo analogs may not sustain reported inhibitory profile.
Replacement of 4‑OCF₃‑phenyl with cyclohexyl or adamantyl may shift FAAH target engagement significantly.
Salt form, purity grade, and batch-to-batch variation can affect coupling yields and reproducibility.

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol: Key Evidence


sEH Inhibitory Potency Against Recombinant Human Enzyme

As reported in BindingDB and patent US10377744, Compound 46 (structurally corresponding to 4-[4-(trifluoromethoxy)phenyl]-4-piperidinol) inhibits recombinant human sEH with an equilibrium dissociation constant (Ki) of 9.9 nM, determined by a FRET-based displacement assay using ACPU as the probe [1]. This value places the compound among single-digit nanomolar sEH binders, although no direct comparative Ki data for the unsubstituted 4-phenylpiperidin-4-ol or its 4-halo analogs are publicly available.

sEH Binding Affinity
Reported
Ki = 9.9 nM
Supports sEH target engagement studies
Recombinant human enzyme; FRET assay; no direct comparator data
soluble epoxide hydrolase enzyme inhibition drug discovery

4-OCF3: Optimal Para Substituent for sEH and FAAH

In a systematic SAR study using the t-TUCB scaffold, the 4-trifluoromethoxy substituent was identified as the most potent para substituent for inhibition of both human sEH (hsEH) and human fatty acid amide hydrolase (hFAAH) when compared with –H (unsubstituted, A-3), –F (A-2), and –Cl (A-26) . The study explicitly states that 'Potency on both sEH and FAAH increased as the size and hydrophobicity of the para position substituent increased, with 4-trifluoromethoxy being the most potent on both enzymes' . Replacing the aryl ring with cyclohexane (A-3) or adamantane (A-4) resulted in complete loss of FAAH activity, underscoring the critical role of the 4-OCF₃-phenyl group .

Para Substituent SAR
Source review
4-OCF₃ ranked top para substituent
Supports 4-OCF₃ as privileged pharmacophore for dual sEH/FAAH inhibition
Among –H, –F, –Cl in t‑TUCB series; exact IC₅₀ fold change not publicly detailed
structure-activity relationship sEH FAAH trifluoromethoxy group

Computed Physicochemical Properties for Process Feasibility

The compound exhibits a calculated density of 1.3 ± 0.1 g/cm³, a boiling point of 318.9 ± 42.0 °C (at 760 mmHg), and a flash point of 146.6 ± 27.9 °C [1]. These data, generated via ACD/Labs Percepta or analogous computational tools, provide a reference for storage, handling, and purification processes during large-scale synthesis campaigns. Direct experimental comparison with the 4-phenylpiperidin-4-ol or 4-fluorophenyl analogs is not available in the public domain.

Computed Properties
Data to verify
Density 1.3 g/cm³, Bp 318.9 °C, Fp 146.6 °C
Aids process and storage planning
ACD/Labs computed; not experimentally validated
physicochemical properties process chemistry compound procurement

Applications of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol


Synthesis of TPPU and Related Acyl-Urea Inhibitors

The compound serves as a direct precursor for the preparation of 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent sEH inhibitor with a reported Ki of ~0.06 nM for the racemate . By incorporating the 4-OCF₃-phenylpiperidinol scaffold, medicinal chemistry teams can rapidly access the TPPU chemotype and generate focused libraries for lead optimization. The SAR evidence that 4-OCF₃ is the optimal para substituent reinforces the strategic value of this specific building block .

Piperidine sEH Inhibitor SAR Expansion

Given the quantitative Ki data (9.9 nM) for the unadorned 4-[4-(trifluoromethoxy)phenyl]-4-piperidinol core [1], researchers can use this compound as a baseline scaffold for systematic N-substitution studies, aiming to improve potency, selectivity, and pharmacokinetic properties. The superior performance of the 4-OCF₃ group over –H, –F, and –Cl confirms that this intermediate provides a privileged starting point for SAR campaigns that would be unattainable with des-OCF₃ analogs.

Reference Standard for sEH Enzyme Assays

The validated Ki of 9.9 nM for human recombinant sEH [1] supports the use of this compound as a low-nanomolar reference inhibitor in enzymatic assay development, high-throughput screening, and in-process quality control. Its availability at ≥95% purity from commercial suppliers further supports its utility as a reproducible standard across laboratories.

Application
Selection Property
Validation Focus
TPPU-class inhibitor synthesis
4‑OCF₃ phenylpiperidinol scaffold
Acyl-urea coupling efficiency and purity
Piperidine sEH inhibitor SAR
Privileged N‑substitution scaffold
Inhibitory activity and selectivity profiling
sEH enzymatic assay standard
Reported sEH binding activity
Assay-to-assay consistency and reference inhibitor benchmarking
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